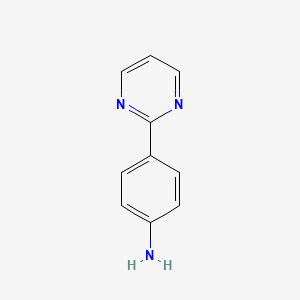

4-(Pyrimidin-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyrimidin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVNVJCKWOOLOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499005 | |

| Record name | 4-(Pyrimidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69491-57-2 | |

| Record name | 4-(2-Pyrimidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69491-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyrimidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization Techniques in Research

Advanced Spectroscopic Analyses for Structure Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 4-(Pyrimidin-2-yl)aniline by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

For N-(pyrimidin-2-yl)aniline derivatives, ¹H NMR spectroscopy reveals distinct signals for the protons on both the aniline (B41778) and pyrimidine (B1678525) rings. Aromatic protons in related structures typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm . The amine (NH₂) protons of the aniline group often present as a broad signal . In studies of similar N-(5-substituted-pyrimidin-2-yl)anilines, variable-temperature NMR experiments have been used to investigate the rotational dynamics around the N-C bonds csic.es.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For a related compound, 4-cyanoaniline, which shares the C₁₀H₇N₃ molecular formula, carbon signals were observed at δ 110, 118.5, 119.1, 120.8, 131.0, 134.5, 136.5, and 140.1 in DMSO-d6 rsc.org. The specific chemical shifts for this compound would be expected to reflect the electronic influence of the pyrimidine ring on the aniline moiety.

Table 1: Expected NMR Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift (δ) / Multiplicity |

|---|---|---|

| ¹H NMR | Aromatic Protons | Typically δ 7.0 - 8.5 ppm; complex multiplets (m) |

| Amine Protons | Broad singlet (br s) |

| ¹³C NMR | Aromatic Carbons | δ 110 - 165 ppm |

Note: The data presented are based on typical values for related structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups within a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. For analogous pyrimidine and aniline derivatives, the N-H stretching vibrations of the primary amine group are typically observed in the region of 3380–3450 cm⁻¹ researchgate.net. Vibrational bands corresponding to the stretching of aromatic C=C and C=N bonds are expected around 1600 cm⁻¹ and 1668 cm⁻¹, respectively researchgate.net. These data are crucial for confirming the presence of the key aniline and pyrimidine functional groups.

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (N-H) | Symmetric/Asymmetric Stretch | 3380 - 3450 | researchgate.net |

| Aromatic Ring (C=C) | Stretch | ~1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light, which promotes electrons to higher energy orbitals. The spectrum is characterized by the wavelength of maximum absorbance (λmax).

The UV-Vis spectrum of this compound is dictated by its chromophores: the pyrimidine ring and the aniline ring. The spectrum is expected to display absorptions corresponding to π→π* transitions, which are characteristic of the conjugated aromatic systems, and potentially n→π* transitions arising from the lone pair electrons on the nitrogen atoms researchgate.net. In related compounds, these transitions can lead to absorption bands in the range of 270-410 nm researchgate.net. The extended conjugation between the pyrimidine and aniline rings may influence the position of the absorption maxima .

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z).

For this compound, the molecular formula is C₁₀H₉N₃. HRMS analysis, often using electrospray ionization (ESI), can verify this composition acs.org. The calculated exact mass of the neutral molecule is 171.079647300 Da nih.gov. Experimental HRMS data would aim to match this value with high precision, typically within a few parts per million (ppm), to confirm the molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₉N₃ | nih.gov |

| Calculated Exact Mass | 171.079647300 Da | nih.gov |

| Common Ionization Technique | Electrospray Ionization (ESI) | acs.org |

Crystallographic Studies

Crystallographic techniques, particularly X-ray diffraction, are indispensable for determining the exact three-dimensional arrangement of atoms in the solid state.

Single crystal X-ray diffraction (XRD) analysis provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions within a crystalline solid. While specific XRD data for this compound was not available in the consulted resources, analysis of closely related pyrimidine derivatives illustrates the detailed insights this technique provides.

For example, the crystal structure of 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate reveals a monoclinic crystal system with a P 2₁/c space group and shows the presence of N—H⋯O hydrogen bonds that form chains and consolidate the crystal packing iucr.org. Similarly, the analysis of 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline also showed a monoclinic system (P2/c) where the structure is stabilized by N—H···N type hydrogen bonds researchgate.net. These examples demonstrate how XRD can elucidate the precise molecular geometry and the non-covalent interactions that govern the supramolecular architecture in the solid state.

Table 4: Illustrative Single Crystal XRD Data from Related Pyrimidine Compounds

| Parameter | 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate iucr.org | 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline researchgate.net |

|---|---|---|

| Molecular Formula | C₁₂H₁₈N₄O₂ | C₁₆H₁₄N₄O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P 2₁/c | P2/c |

| Unit Cell: a (Å) | 13.5157 | 8.5800 |

| Unit Cell: b (Å) | 7.8454 | 20.360 |

| Unit Cell: c (Å) | 12.2147 | 8.0780 |

| Unit Cell: β (°) | 106.884 | 98.29 |

| Key Intermolecular Interactions | N—H⋯O hydrogen bonds | N—H···N hydrogen bonds |

Note: This table provides data for related compounds to illustrate the type of information obtained from XRD analysis and does not represent this compound itself.

Correlation of Crystallographic Data with Theoretical Calculations

The comprehensive structural elucidation of a molecule like this compound relies on a synergistic approach that combines experimental techniques with theoretical computations. The correlation between single-crystal X-ray diffraction (XRD) data, which describes the molecule's arrangement in the solid state, and theoretical calculations, such as those from Density Functional Theory (DFT), provides a deeper understanding of its geometric and electronic properties. While detailed correlative studies specifically for this compound are not extensively documented in publicly available literature, the principles of such analyses are well-established through research on analogous pyrimidine derivatives. nih.govresearchgate.netbohrium.com

Theoretical calculations, particularly DFT methods, are employed to predict the molecule's most stable conformation (optimized geometry) in a gaseous state, devoid of intermolecular interactions. bohrium.com These calculations yield optimized parameters like bond lengths, bond angles, and dihedral angles. nih.gov The accuracy of these predictions depends on the chosen functional and basis set, with methods like B3LYP combined with basis sets such as 6-31G(d) or 6-311G(d,p) being commonly used for organic molecules. nih.govresearchgate.net

When comparing these theoretical parameters with experimental data from X-ray crystallography, a high degree of correlation is generally observed, which validates the computational model. researchgate.net For instance, studies on similar heterocyclic systems show that optimized geometries can effectively reproduce the crystal structure parameters. nih.gov Minor discrepancies between the calculated and experimental values are typically anticipated and can be ascribed to the different physical states being modeled. Theoretical calculations often pertain to an isolated molecule in the gas phase, whereas XRD data reflects the molecule's structure within a crystal lattice, where it is influenced by intermolecular forces such as hydrogen bonding and π–π stacking. bohrium.comnih.gov

For example, in the crystal structure of related aniline derivatives, intermolecular hydrogen bonds and π-π stacking interactions play a significant role in the molecular packing. nih.gov These interactions can cause slight variations in bond lengths and angles compared to the theoretical gas-phase model. The analysis of these differences is crucial, as it provides insight into the nature and strength of non-covalent interactions governing the supramolecular assembly in the solid state.

The table below illustrates the typical parameters obtained from X-ray crystallography for a pyrimidine-containing compound.

Table 1: Representative Crystallographic Data for a Pyrimidine Derivative This table is illustrative and based on data for a related pyrimidine compound to show the type of parameters obtained from an X-ray diffraction experiment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.5157 |

| b (Å) | 7.8454 |

| c (Å) | 12.2147 |

| β (°) ** | 106.884 |

| Volume (ų) ** | 1239.36 |

| Z | 4 |

| Data derived from a representative structure. iucr.org |

A direct comparison of key geometric parameters from both methods is the core of the correlative study. The following interactive table demonstrates how experimental and theoretical data for selected bonds and angles of a molecule like this compound would be compared. Small differences between the values typically confirm that the chosen theoretical model is a reliable representation of the molecule's intrinsic geometry.

Table 2: Comparison of Selected Experimental (XRD) and Theoretical (DFT) Geometrical Parameters This table is an illustrative example. Experimental values are based on typical bond lengths in related structures, and theoretical values are representative of a DFT/B3LYP calculation.

Computational and Theoretical Investigations of 4 Pyrimidin 2 Yl Aniline

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry for examining the properties of molecules like 4-(Pyrimidin-2-yl)aniline. irjweb.com These studies are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. rsc.orgijcce.ac.ir

Geometry Optimization and Molecular Structure Determination

The initial step in computational analysis is geometry optimization, which determines the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. irjweb.com For this compound, this process reveals key structural parameters, including bond lengths, bond angles, and dihedral angles. d-nb.info

Calculations show that the aniline (B41778) and pyrimidine (B1678525) rings are largely planar. nih.gov The dihedral angle between these two rings is a critical parameter that influences the extent of electronic communication between them. DFT calculations, often performed at levels like B3LYP/6-311G(d,p), provide precise values for these geometric features, which are generally in good agreement with experimental data from techniques like X-ray crystallography where available. nih.govresearchgate.net The bond lengths and angles within the pyrimidine and aniline rings are slightly distorted by the substituent groups, reflecting the electronic interactions between them. globalresearchonline.net

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Length (Å) | C-N (Aniline) | 1.381 |

| C-C (Inter-ring) | 1.475 | |

| C=N (Pyrimidine) | 1.340 | |

| C-C (Aniline Ring) | 1.395 | |

| Bond Angle (°) | C-N-C (Aniline) | 126.1 |

| C-C-N (Inter-ring) | 121.5 | |

| N-C-N (Pyrimidine) | 126.4 |

Electronic Properties Analysis (HOMO-LUMO Orbitals, Band Gap Energies)

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic transitions. science.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ijcce.ac.irresearchgate.net

For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich aniline ring and the amino group. In contrast, the LUMO is predominantly distributed over the electron-deficient pyrimidine ring. This spatial separation of the FMOs is characteristic of a push-pull system and suggests that electronic excitation involves an intramolecular charge transfer (ICT) from the aniline moiety to the pyrimidine ring. irjweb.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.26 |

| ELUMO | -0.88 |

| Energy Gap (ΔE) | 5.38 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map uses a color scale to represent different potential values on the electron density surface.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are found around the electronegative nitrogen atoms of the pyrimidine ring and the lone pair of the aniline's amino group. chemrxiv.org These areas are electron-rich and represent the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are located around the hydrogen atoms of the amino group and the aromatic rings, indicating electron-deficient areas susceptible to nucleophilic attack. rsc.orgresearchgate.net This analysis helps to understand the molecule's interaction with other charged species and its role in intermolecular interactions like hydrogen bonding. chemrxiv.org

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Molecular Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. nih.gov These interactions, known as hyperconjugation, contribute significantly to molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2). rsc.orgijcce.ac.ir

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(Aniline) | π(C-C)Phenyl | 52.48 |

| π(C-C)Phenyl | π(C-C)Phenyl | 23.30 |

| π(C-N)Pyrimidine | π(C-C)Pyrimidine | 20.15 |

| LP(1) N(Pyrimidine) | σ(C-C)Pyrimidine | 7.72 |

Vibrational Frequency Calculations and Correlation with Experimental Spectroscopy

DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. physchemres.org These theoretical frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, show excellent agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. globalresearchonline.netresearchgate.netresearchgate.net This correlation allows for a reliable assignment of the observed vibrational bands to specific functional groups and vibrational modes of the molecule. nih.gov

For this compound, characteristic vibrational modes include the N-H stretching of the amino group, C-H stretching of the aromatic rings, and various stretching and bending modes of the pyrimidine and aniline skeletons. Comparing the calculated spectrum with the experimental one helps to confirm the molecular structure and provides a detailed picture of its vibrational properties. researchgate.net

| Assignment | Calculated Frequency (Scaled) | Experimental Frequency (FT-IR) |

|---|---|---|

| N-H Asymmetric Stretch | 3450 | 3445 |

| N-H Symmetric Stretch | 3360 | 3355 |

| Aromatic C-H Stretch | 3055 | 3050 |

| C=N Stretch (Pyrimidine) | 1625 | 1620 |

| Aromatic C=C Stretch | 1590 | 1585 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra and Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and simulating their electronic absorption spectra (e.g., UV-Vis). uci.edu The calculations provide key information such as excitation energies, absorption wavelengths (λmax), and oscillator strengths (f), which determine the intensity of the electronic transition. nih.govresearchgate.net

TD-DFT calculations for this compound, often performed using functionals like CAM-B3LYP, predict the electronic transitions responsible for its UV-Vis absorption bands. ijcce.ac.ir The primary electronic transition is typically from the HOMO to the LUMO, which corresponds to the intramolecular charge transfer from the aniline part to the pyrimidine part. d-nb.infonih.gov The calculated spectra generally show good agreement with experimental measurements, allowing for a detailed assignment of the observed absorption peaks. semanticscholar.org

Advanced Quantum Chemical Analysis

Advanced computational methods provide profound insights into the molecular properties of this compound, elucidating its electronic structure, potential for technological applications, and dynamic behavior. These theoretical investigations complement experimental findings and guide the design of new functional materials.

Topological Studies (ELF, LOL, ALIE, RDG) for Bonding and Weak Interactions

Topological analysis of electron density is a powerful computational tool used to characterize the nature of chemical bonds and non-covalent interactions within a molecule. For pyrimidine-aniline systems, methods such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), Average Local Ionization Energy (ALIE), and Reduced Density Gradient (RDG) are employed to gain a deeper understanding of molecular structure and stability. researchgate.netresearchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are used to identify regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. In studies of related pyrimidine derivatives, ELF analysis has been used to map the delocalized electron density across the aromatic rings. researchgate.net LOL provides a complementary picture, clearly distinguishing areas of localized orbitals, such as those on hydrogen atoms, from the more delocalized systems of the pyrimidine and phenyl rings. researchgate.net

Average Local Ionization Energy (ALIE): ALIE analysis provides insight into the electrophilic and nucleophilic sites of a molecule by mapping the energy required to remove an electron at any given point in space. This helps in predicting the reactivity of different atoms within this compound.

Reduced Density Gradient (RDG): The RDG method is particularly effective for visualizing weak non-covalent interactions (NCIs). researchgate.net By plotting the RDG against the electron density, it is possible to identify and characterize different types of interactions. For instance, RDG maps can demonstrate regions dominated by van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.nettandfonline.com In molecules similar to this compound, these studies are crucial for understanding intermolecular packing in the solid state and the subtle forces that dictate conformational preferences. researchgate.net

These topological studies collectively provide a detailed map of the electronic landscape, revealing the main binding areas and the nature of weak interactions that govern the molecule's structure and reactivity. researchgate.netresearchgate.net

Non-Linear Optical (NLO) Properties Prediction and Evaluation

The unique electronic structure of this compound, featuring an electron-donating aniline moiety connected to an electron-withdrawing pyrimidine ring, makes it a candidate for non-linear optical (NLO) applications. Computational chemistry plays a vital role in predicting and evaluating the NLO response of such "push-pull" chromophores. nih.gov

Theoretical investigations focus on calculating key NLO parameters using Density Functional Theory (DFT). rsc.orgmdpi.com The most important parameters include:

Polarizability (α): Represents the linear response of the molecule to an external electric field.

First-Order Hyperpolarizability (β): Quantifies the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG).

Computational studies on various pyrimidine derivatives confirm their potential for NLO applications. researchgate.netresearchgate.net The calculated hyperpolarizability values for related pyrimidine-based molecules are often significant, indicating a strong NLO response. rsc.org The inherent aromaticity and π-deficient nature of the pyrimidine ring are essential for creating novel organic chromophores for NLO materials. nih.gov Theoretical calculations carried out in the gas phase and in different solvents help to understand how the environment affects these properties. researchgate.net

| NLO Parameter | Description | Significance for this compound |

|---|---|---|

| Linear Polarizability (α) | Measure of the distortion of electron cloud in an electric field. | Indicates the molecule's general response to light. |

| First Hyperpolarizability (β) | Measure of the asymmetric distortion of electron cloud, leading to second-order NLO effects. | High β values suggest strong potential for applications like frequency doubling and optical switching. mdpi.com |

| Second Hyperpolarizability (γ) | Measure of the third-order NLO response. | Relevant for applications such as third-harmonic generation and two-photon absorption. nih.gov |

Computational Modeling of Rotational Barriers and Conformational Dynamics (e.g., N-Ar bonds)

The conformational flexibility of this compound is largely defined by the rotation around its two N-Ar bonds: the bond connecting the aniline nitrogen to the phenyl ring (N-Cphenyl) and the bond connecting it to the pyrimidine ring (N-Cpyrimidinyl). Computational modeling, often combined with experimental techniques like variable-temperature nuclear magnetic resonance (VT-NMR), is used to quantify the energy barriers to these rotations. csic.es

A detailed study on N-methyl-N-(5-substituted-pyrimidin-2-yl)anilines revealed that the rotational barriers around both N-Ar bonds are significantly influenced by the electronic nature of substituents on the pyrimidine ring. csic.esfigshare.com Key findings include:

Resonance Effect: The lone pair of electrons on the aniline nitrogen can delocalize into the electron-withdrawing pyrimidine ring. This resonance increases the double-bond character of the N-Cpyrimidinyl bond, thereby increasing the energy barrier for rotation. csic.es

Relayed Electronic Effect: The electronic effects of substituents on the pyrimidine ring are relayed to both N-Ar bonds. The rotational barriers around both the N-Cpyrimidinyl and the N-Cphenyl bonds increase proportionally to the electron-withdrawing ability of the substituent. csic.esresearchgate.net

DFT calculations are employed to model the transition states of rotation and compute the activation energy (rotational barrier). mdpi.com These studies show that the barriers are high enough to potentially allow for the existence of stable atropisomers (conformational isomers that are stable due to restricted rotation) under certain conditions. csic.es

| Rotational Bond | Influencing Factor | Effect on Rotational Barrier | Source |

|---|---|---|---|

| N—Cpyrimidinyl | Electron-withdrawing substituents on pyrimidine | Increases barrier due to enhanced resonance and double-bond character. | csic.es |

| N—Cphenyl | Electron-withdrawing substituents on pyrimidine | Increases barrier through a "relayed electronic effect". | csic.es |

Solvation Effects on Electronic Properties and Reactivity (e.g., IEFPCM Model)

The electronic properties and reactivity of a molecule can be significantly altered by its solvent environment. Computational models are essential for predicting these effects. The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEFPCM), is a widely used and robust method for simulating solvation effects. gaussian.com

In this approach, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. gaussian.com This allows for the calculation of properties in different solvents, providing insights into:

Electronic Spectra: The IEFPCM model has been successfully used to simulate the UV-Visible absorption spectra of pyrimidine-aniline derivatives in various solvents. researchgate.netresearchgate.net By comparing the calculated spectra in the gas phase versus in a solvent, researchers can predict and explain solvatochromic shifts (changes in absorption wavelength with solvent polarity).

Reactivity: Solvation can stabilize or destabilize reactants, transition states, and products, thereby affecting reaction rates and equilibria. The IEFPCM model can be used to calculate solvation free energies to better predict chemical behavior in solution. ijcce.ac.ir

Molecular Properties: Other electronic properties, such as dipole moment and molecular electrostatic potential (MEP), are also influenced by the solvent. The IEFPCM model provides a way to quantify these changes, which is crucial for understanding intermolecular interactions in solution. frontiersin.org

For example, studies on related heterocyclic systems show that polar solvents can significantly reduce the energy values of certain reaction pathways compared to the gas phase or nonpolar solvents. frontiersin.org

Theoretical Studies on Acid-Base Equilibria and pKa Values

This compound possesses three nitrogen atoms that can act as Brønsted-Lowry bases: the exocyclic amino nitrogen and the two nitrogen atoms within the pyrimidine ring. Theoretical calculations are invaluable for predicting the site of protonation and the pKa values associated with each basic center.

Computational approaches typically involve calculating the Gibbs free energy change for the protonation reaction in solution, often using a combination of DFT and a continuum solvent model like IEFPCM. tcu.edu The gas-phase basicity (GB) and proton affinity (PA) are also key theoretical descriptors. mdpi.com

The predicted acid-base behavior for this compound is as follows:

Most Basic Site: The sp2-hybridized nitrogen atoms of the pyrimidine ring are generally more basic than the sp3-like aniline nitrogen. The electron-withdrawing phenyl group on one side and the resonance delocalization within the ring make the pyrimidine nitrogens the most likely sites for protonation.

Aniline Nitrogen Basicity: The basicity of the exocyclic amino group is significantly reduced compared to unsubstituted aniline (pKa ≈ 4.6). This is due to the strong electron-withdrawing effect of the attached pyrimidine ring, which delocalizes the nitrogen lone pair, making it less available for protonation. journaleras.com Theoretical estimates for related N-methylated pyrimidinyl anilines place the pKa of the aniline nitrogen around 4.5. vulcanchem.com

The ability to predict pKa values is critical for understanding how the molecule will behave in different pH environments, which is essential for applications in medicinal chemistry and materials science. tcu.edu

Chemical Reactivity and Reaction Mechanisms of 4 Pyrimidin 2 Yl Aniline

Intramolecular and Intermolecular Reaction Pathways

The reactivity of 4-(pyrimidin-2-yl)aniline is a composite of the individual reactivities of the aniline (B41778) and pyrimidine (B1678525) functionalities, which mutually influence each other.

Electrophilic and Nucleophilic Reactivity of the Aniline Moiety

The aniline portion of the molecule, with its amino group, is generally susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons can act as a nucleophile, participating in reactions with various electrophiles. smolecule.com However, the pyrimidine ring's electron-withdrawing nature can modulate this reactivity.

The amino group can undergo typical aniline reactions such as acylation and reactions with aldehydes or ketones to form imines. smolecule.comsmolecule.com In the context of sulfonamide antibiotics containing a similar structural motif, the aniline moiety is a primary site for oxidation, particularly by electrophilic oxidants like sulfate (B86663) radicals. nih.govresearchgate.net This can lead to the formation of anilinyl radical cations, which may undergo further rearrangement. nih.gov

Reactivity of the Pyrimidine Ring toward Substitution and Functionalization

The pyrimidine ring in this compound is electron-deficient, making it susceptible to nucleophilic attack. This is a key feature in its reactivity profile. The presence of substituents on the pyrimidine ring can significantly influence its reactivity. For instance, in related pyrimidine systems, electron-donating groups at the C-6 position can direct nucleophilic aromatic substitution (SNAr) to the C-2 position, contrary to the usual C-4 selectivity. wuxiapptec.com

The pyrimidine ring can undergo nucleophilic substitution reactions where a suitable leaving group is present. evitachem.com For example, a chloro-substituted pyrimidine can react with nucleophiles like amines. ntnu.no The reactivity of the pyrimidine ring is crucial for building more complex molecules and for introducing various functional groups to modify the compound's properties. rsc.org

Condensation Reactions with Carbonyl Compounds

The aniline amino group of this compound can participate in condensation reactions with aldehydes and ketones to form the corresponding imines or Schiff bases. smolecule.com This type of reaction is a common method for modifying aniline derivatives and for synthesizing larger, more complex structures. rsc.orgnih.gov For instance, condensation of related aniline derivatives with various aldehydes is a key step in the synthesis of more complex heterocyclic systems. rsc.org

Mechanistic Investigations of Transformations

Understanding the mechanisms of reactions involving this compound is crucial for predicting its behavior and for designing new synthetic routes.

Proposed Reaction Mechanisms for Specific Synthetic Routes

The synthesis of pyrimidine derivatives often involves multi-step processes or one-pot multi-component reactions. rsc.orgorganic-chemistry.org For instance, the formation of substituted pyrimidines can proceed through the condensation of an enaminone with a guanidine (B92328) derivative. acs.orgcardiff.ac.uk The mechanism of such condensations typically involves nucleophilic attack, followed by cyclization and dehydration.

In the synthesis of related pyrimido[4,5-d]pyrimidines, a proposed mechanism involves the initial condensation of an aldehyde with a pyrimidinedione, followed by nucleophilic attack of an amino group and subsequent intramolecular cyclization. rsc.org Another example is the synthesis of 2-unsubstituted-3-substituted pyrimidin-4-ones, where a proposed ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism was investigated. acs.org This mechanism involves the nucleophilic attack on the methine moiety of an N-activated heterocycle, leading to ring opening and subsequent ring closure to form the final product. acs.org

Role of Intermediates (e.g., Meisenheimer Complexes) in Reaction Pathways

In nucleophilic aromatic substitution (SNAr) reactions involving electron-deficient aromatic rings like pyrimidine, Meisenheimer complexes are key intermediates. frontiersin.orgresearchgate.netcdnsciencepub.comnih.gov These are anionic sigma-adducts formed by the addition of a nucleophile to the aromatic ring. nih.gov The stability of the Meisenheimer complex is a crucial factor in the reaction pathway and can be influenced by the presence of electron-withdrawing groups on the ring. cdnsciencepub.comresearchgate.net

Kinetic studies of SNAr reactions of 2-chloro-5-nitropyrimidine (B88076) with various amines have been conducted to understand the reaction mechanism. frontiersin.orgresearchgate.net The formation of a Meisenheimer complex as an intermediate is a central feature of these reactions. frontiersin.orgresearchgate.netresearchgate.net The stability of this intermediate can determine whether the reaction proceeds via a stepwise or concerted mechanism. frontiersin.orgresearchgate.net In some cases, the Meisenheimer complex can be stable enough to be observed or even isolated. nih.gov The study of these intermediates provides valuable insights into the intricate details of the reaction mechanism. frontiersin.orgresearchgate.netcdnsciencepub.comresearchgate.net

Influence of Substituents on Reaction Course and Efficiency

The primary mode of reaction for anilines is often nucleophilic attack via the amino group. The efficiency of this attack is dictated by the electron density on the nitrogen atom. Electron-donating groups (EDGs) on the aniline ring increase the nucleophilicity of the amino group, generally leading to higher reaction yields and rates. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its nucleophilicity and consequently lowering reaction efficiency. acs.orgchemrxiv.org

A pertinent example is the microwave-assisted synthesis of 2-anilinopyrimidine derivatives from 2-chloro-4,6-dimethylpyrimidine (B132427) and various substituted anilines. acs.org In these nucleophilic aromatic substitution (SNAr) reactions, the electronic effect of the substituent on the aniline ring has a considerable impact on the reaction yield. acs.orggovtpgcdatia.ac.in

For instance, anilines bearing strong electron-donating groups like methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) in the para position lead to high product yields (90-92%). acs.org This is attributed to the positive mesomeric effect (+M) of these groups, which enhances the reactivity of the aniline's amino group. acs.org Similarly, alkyl groups, such as methyl (-CH₃), exert a positive inductive effect (+I), increasing the nucleophilic character of the amino group and resulting in excellent yields (e.g., 99% for p-toluidine). acs.org

In contrast, the presence of an electron-withdrawing nitro group (-NO₂) at the para position significantly diminishes the nucleophilicity of the amino group due to its strong negative mesomeric effect (-M). This leads to a substantially lower reaction yield of 39%. acs.org

The following table summarizes the effect of various substituents on the aniline ring on the yield of the SNAr reaction with 2-chloro-4,6-dimethylpyrimidine. acs.org

Similarly, in Buchwald-Hartwig coupling reactions, substituents on the aryl halide partner influence the yield. In the coupling of various substituted iodides with pyrimidin-2-amine, both electron-rich and electron-deficient iodides can serve as effective substrates, producing the corresponding N-arylpyrimidin-2-amines in high yields (81-91%). acs.org This demonstrates the versatility of the catalytic system in tolerating a range of electronic effects. acs.org

Substituents on the pyrimidine ring also play a crucial role. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of additional EWGs on the pyrimidine ring can further enhance its electrophilicity at the carbon atoms, particularly at positions 4 and 6. wikipedia.org For example, the reaction of 2,4-dichloro-5-trifluoromethylpyrimidine with 4-methylaniline results in a mixture of isomers, with a slight preference for amine addition at the 2-position. nih.gov This indicates that the strongly electron-withdrawing trifluoromethyl group influences the regioselectivity of the reaction. nih.gov Steric effects from substituents on either ring can also impact the reaction course by hindering the approach of the nucleophile. nih.gov

Relayed Electronic Effects on Bond Rotation Phenomena

In diarylamine systems like this compound, the rotation around the nitrogen-aryl (N-Ar) bonds can be restricted, a phenomenon that is highly sensitive to electronic effects. Recent studies on N-methyl-N-(5-substituted-pyrimidin-2-yl)-2-methoxymethylanilines have revealed that electronic effects from a substituent on the pyrimidine ring are not localized but are relayed to the more distant N-phenyl bond, influencing its rotational barrier. csic.es

This "relayed electronic effect" was investigated by introducing various substituents (X) at the 5-position of the pyrimidine ring and measuring the rotational energy barriers (ΔG‡) around both the N-pyrimidyl and the N-phenyl bonds using variable-temperature NMR spectroscopy. csic.es The research demonstrated a clear correlation: the rotational barriers around both N-Ar bonds increase as the electron-withdrawing ability of the substituent X increases. csic.esacs.orgfigshare.com

The lone pair of electrons on the aniline nitrogen can engage in resonance with the electron-withdrawing pyrimidine ring. This imparts a greater double-bond character to the N-pyrimidyl bond, thereby increasing the energy required for rotation. csic.es When the substituent X is more electron-withdrawing, it enhances this resonance stabilization, leading to a higher rotational barrier. csic.es

Crucially, this electronic influence is transmitted through the nitrogen atom to the other N-Ar bond. The increased double-bond character of the N-pyrimidyl bond affects the hybridization and geometry of the central nitrogen atom, which in turn influences the rotational barrier of the remote N-phenyl bond. csic.es This relayed process means that the electronic properties of a substituent on one aromatic ring can systematically control the dynamic behavior of a bond on the other side of the diarylamine bridge. csic.es

The sensitivity of these rotational barriers to the electronic nature of the substituent X was quantified through Hammett plots, which showed a linear correlation between the rotational barrier (ΔG‡) and the Hammett substituent constant (σp). csic.es The positive slopes of these plots confirm that electron-withdrawing groups (with positive σp values) increase the rotational barriers. csic.es The slope for the N-pyrimidyl bond rotation (5.16) was found to be similar to that for the N-phenyl bond rotation (4.85), providing strong evidence for the relayed electronic effect. csic.es

The experimental data for the rotational barriers in N-methyl-N-(5-substituted-pyrimidin-2-yl)-2-methoxymethylanilines are presented in the table below. csic.es

Coordination Chemistry and Ligand Design with 4 Pyrimidin 2 Yl Aniline Scaffold

Ligand Synthesis and Complexation Strategies

The 4-(pyrimidin-2-yl)aniline framework serves as a foundational building block for a variety of ligands, which can be synthesized through several strategic approaches. These strategies aim to create multidentate ligands capable of forming stable complexes with a range of metal ions.

The inherent structural features of this compound and its derivatives allow them to act as multidentate ligands. The pyrimidine (B1678525) ring offers nitrogen atoms that can coordinate to metal centers, while the aniline (B41778) moiety provides an additional site for coordination or further functionalization. For instance, derivatives can be designed where the aniline nitrogen participates in chelation, creating stable ring structures with the metal ion. The coordination properties of pyrimidine are crucial for understanding the role of metal ions in various systems. researchgate.net

Derivatives such as N,N,4-tris(pyridin-2-ylmethyl)aniline have been synthesized and shown to be flexible, multimodal ligands. rsc.org The synthesis of such ligands can often be achieved through multicomponent reactions, which allows for the creation of a large library of structurally similar ligands. rsc.org These ligands can then be used to form a variety of metal complexes, including discrete molecules, dimers, and one-dimensional coordination polymers. rsc.org

A prominent strategy for creating versatile ligands from the this compound scaffold is through the formation of Schiff bases. This involves the condensation reaction between the primary amine of the aniline group and a suitable aldehyde or ketone. semanticscholar.orgnih.gov This reaction introduces an imine (-C=N-) group, which provides an additional coordination site. semanticscholar.orgnih.gov

Schiff base ligands derived from pyrimidine-containing amines can act as bidentate or polydentate ligands, coordinating to metal ions through the imine nitrogen and other donor atoms present in the molecule, such as the nitrogen atoms of the pyrimidine ring or a hydroxyl group from the aldehyde precursor. semanticscholar.orgnih.govnih.gov The synthesis of these ligands is often straightforward, and their coordination behavior can be tuned by varying the aldehyde or ketone used in the condensation reaction. semanticscholar.orgnih.gov For example, a pyrimidinyl-based Schiff base ligand, 2-(4,6-dimethylpyrimidin-2-ylamino)naphthalene-1,4-dione, has been synthesized and used to create heteroleptic complexes with transition metals. nih.gov

Here is an interactive data table of representative Schiff base ligands and their precursors:

| Ligand Name | Aniline Precursor | Aldehyde/Ketone Precursor | Reference |

| 2-(4,6-dimethylpyrimidin-2-ylamino)naphthalene-1,4-dione | 2-amino-4,6-dimethylpyrimidine | Naphthoquinone | nih.gov |

| 4-methyl-N-(pyridin-2-ylmethylidene)aniline | 4-methylaniline | Pyridine-2-carboxaldehyde | nih.gov |

| Schiff base from 4-amino-5-sulfanyl-1,2,4-triazoles and glyoxal | 4-amino-5-sulfanyl-1,2,4-triazoles | Glyoxal | scirp.org |

| Schiff base from S-benzyldithiocarbazate and pyridine-2-carboxaldehyde | S-benzyldithiocarbazate | Pyridine-2-carboxaldehyde | scirp.org |

| Schiff base from acetoacetanilido-4-aminoantipyrine and 2-aminophenol | 2-aminophenol | Acetoacetanilido-4-aminoantipyrine | scirp.org |

| Schiff base from 5-bromosalicylaldehyde (B98134) and 4-substituted amines | 4-substituted amines | 5-bromosalicylaldehyde | scirp.org |

| N-(4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene)pyrimidin-2-amine | 2-aminopyrimidine | 4-aminoantipyrine | ekb.eg |

| 3-(4-(1-(p-tolylimino)ethyl)phenylimino)indolin-2-one | N-(1-(4-aminophenyl)ethylidene)-4-methylaniline | Isatin | rdd.edu.iq |

| [(E)-2,4-dichloro-6-(1-((4-chlorophenyl)imino)ethyl)phenol] | 4-chloroaniline | 1-(3,5-dichloro-2-hydroxyphenyl)ethanone | nanobioletters.com |

| 2-((E)-((4-(((E)-benzylidene)amino)phenyl)imino)methyl)-naphthalene-1-ol | p-phenylenediamine | Benzaldehyde & 2-hydroxy-1-naphthaldehyde | mdpi.com |

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful and efficient method for constructing complex molecular architectures. nih.govresearchgate.net This strategy has been employed to synthesize pyrimidine-containing ligands by linking a pyrimidine moiety to another molecular fragment through a stable triazole ring. nih.govtandfonline.comresearchgate.net

This approach typically involves the reaction of a pyrimidine derivative bearing an alkyne or azide (B81097) functionality with a complementary azide or alkyne-containing molecule. The resulting 1,2,3-triazole ring can itself act as a coordinating unit, further enhancing the denticity of the ligand. nih.govtandfonline.commdpi.com This methodology allows for the modular and straightforward synthesis of ligands with tailored properties. For example, novel 1,2,3-triazole-functionalized pyrimidines have been prepared through the reaction of a propargyl-substituted pyrimidine with aryl azides. researchgate.net Similarly, rhenium(I) complexes have been synthesized with diimine ligands based on 1-benzyl-4-(pyrimidin-2-yl)-1,2,3-triazole. mdpi.com

Metal Complex Formation and Characterization

The versatile ligands derived from the this compound scaffold readily form complexes with a variety of transition metals. The characterization of these complexes reveals diverse coordination modes and geometries, highlighting the flexibility of these ligand systems.

Ligands based on this compound have been successfully used to synthesize complexes with a range of transition metals.

Ag(I): Silver(I) complexes have been synthesized with various pyrimidine-based ligands. rsc.orgsapub.orgresearchgate.net

Co(II): Cobalt(II) complexes have been prepared with Schiff base ligands derived from pyrimidine-containing amines. semanticscholar.orgnih.govsymbiosisonlinepublishing.comcu.edu.eg These complexes often exhibit octahedral geometries. symbiosisonlinepublishing.comcu.edu.eg

Cu(II): Copper(II) complexes are readily formed with these ligands, often adopting square planar or octahedral geometries. semanticscholar.orgnih.govmdpi.com

Mn(II): Manganese(II) complexes have been synthesized, and they often display octahedral geometries. nih.govmdpi.comcu.edu.egresearchgate.net

Rhenium(I): Rhenium(I) tricarbonyl complexes have been prepared with pyrimidine-triazole ligands, demonstrating the utility of click chemistry in generating ligands for this metal. mdpi.comnih.govfrontiersin.org These complexes often have the general formula fac-[Re(CO)₃(N^N)L], where N^N is a diimine ligand. mdpi.comnih.gov

The formation of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. rdd.edu.iq The resulting complexes can be characterized by a variety of techniques, including elemental analysis, spectroscopy (IR, UV-Vis, NMR), and single-crystal X-ray diffraction.

The coordination chemistry of this compound-based ligands is rich and varied, giving rise to complexes with different coordination modes and geometries.

The ligands can act as bidentate, tridentate, or even bridging ligands, depending on their specific structure and the reaction conditions. semanticscholar.orgnih.gov For example, Schiff base ligands can coordinate through the imine nitrogen and a phenolic oxygen or a pyrimidine nitrogen. semanticscholar.orgnih.gov

The resulting metal complexes exhibit a range of geometries:

Tetrahedral: This geometry has been observed in some complexes, for instance, with Cd(II). sapub.org

Square Planar: This geometry is common for Pd(II) and some Cu(II) complexes. mdpi.comresearchgate.net

Octahedral: Many transition metal complexes, including those of Co(II), Mn(II), and Ni(II), adopt an octahedral geometry. nih.govekb.egmdpi.comcu.edu.egsjpas.com

1-D Coordination Polymers: In some cases, the ligands can bridge metal centers to form one-dimensional coordination polymers. rsc.orgnih.govub.edu For instance, a Cd(II) complex with a Schiff base ligand has been shown to form a columnar structure. nih.gov The formation of these polymers depends on factors such as the nature of the metal ion, the ligand, and the counter-anions present. rsc.orgnih.gov

The table below summarizes the geometries of some representative metal complexes:

| Metal Ion | Ligand Type | Geometry | Reference |

| Cd(II) | Schiff Base | 1-D Coordination Polymer | nih.gov |

| Co(II) | Schiff Base | Octahedral | nih.govcu.edu.eg |

| Cu(II) | Schiff Base | Square Planar / Octahedral | nih.govmdpi.com |

| Mn(II) | Schiff Base | Octahedral | nih.govmdpi.com |

| Pd(II) | Amine | Square Planar | researchgate.net |

| Re(I) | Pyrimidine-Triazole | fac-Tricarbonyl | mdpi.com |

| Ag(I) | Pyrimidine-based | Various | sapub.org |

| Ni(II) | Schiff Base | Octahedral | nih.gov |

Influence of Ligand Flexibility on Complex Structure and Packing Topologies

The conformational flexibility of a ligand is a critical determinant in the self-assembly of coordination complexes, dictating the final structure, dimensionality, and packing topology of the resulting supramolecular architecture. In the case of this compound, the key source of flexibility arises from the rotational freedom around the single bond connecting the pyrimidine and aniline rings. This rotation allows the two aromatic systems to adopt various dihedral angles relative to each other, which, in turn, influences how the ligand can orient itself to satisfy the coordination geometry preferences of a metal center.

The impact of such flexibility is well-illustrated by related N-aryl-2-aminopyridine-type ligands. For instance, the ligand N,N,4-tris(pyridin-2-ylmethyl)aniline, which possesses multiple pyridyl-methylene arms, demonstrates remarkable adaptability in its coordination behavior. Depending on the metal ion, counter-anions, and crystallization solvents, it can form a variety of structures, including discrete mononuclear complexes, dimers, and even one-dimensional (1D) coordination polymers. rsc.org This versatility highlights how subtle changes in the synthetic conditions can be exploited to direct the assembly towards different structural and packing topologies. rsc.org

Furthermore, the inherent flexibility of the ligand backbone can determine the nuclearity of the resulting complex. Studies on tetradentate mixed amine/alkoxide ligands have shown that a more conformationally rigid ligand core tends to promote the formation of dinuclear metal systems, where the ligand bridges two metal centers. rsc.org In contrast, a more flexible, linear ligand system can readily chelate to a single metal ion, favoring the formation of mononuclear complexes. rsc.org

For this compound, this inherent rotational freedom allows it to act as either a chelating ligand, coordinating to a single metal center through one nitrogen of the pyrimidine ring and the exocyclic amine, or as a bridging ligand, linking multiple metal centers to form extended networks. The choice between these coordination modes is influenced by factors such as the nature of the metal ion, its preferred coordination number, and the presence of competing co-ligands or counter-ions. The resulting complex packing can be further directed by intermolecular interactions, such as hydrogen bonding involving the aniline N-H group and π–π stacking between the aromatic rings, leading to diverse and complex solid-state structures.

Advanced Characterization of Metal Complexes

The elucidation of the structure and bonding in metal complexes derived from this compound relies on a suite of advanced characterization techniques. Spectroscopic and crystallographic methods are indispensable for providing detailed insights into ligand-metal interactions and the precise three-dimensional arrangement of atoms.

Spectroscopic techniques are powerful tools for probing the coordination environment of metal complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of its functional groups upon complexation. For ligands containing a pyrimidine ring, the C=N stretching vibration is a key diagnostic peak. In complexes of related s-triazine ligands featuring a pyrimidin-2-yl group, the ν(C=N) band of the pyrimidine ring shifts from around 1620 cm⁻¹ in the free ligand to a higher frequency region (1667-1698 cm⁻¹) upon coordination to a metal ion, indicating the involvement of the pyrimidine nitrogen in chelation. nih.gov Similarly, the N-H stretching vibration of the aniline moiety would be expected to shift upon coordination or deprotonation. The appearance of new bands at lower frequencies (typically 400-600 cm⁻¹) can be assigned to the formation of new metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nanobioletters.com

Interactive Table: FT-IR Data for Related Pyrimidine-based Ligand Complexes

| Compound/Complex | Key Vibrational Frequencies (cm⁻¹) | Interpretation | Reference |

| Free Ligand (L⁴) | 1619 (C=N pyrimidine), 1484 (C=N triazine) | Characteristic stretches of the uncoordinated ligand. | nih.gov |

| [Pt₂(L⁴)₂(Cl)₆(H₂O)₂]·2Cl·4H₂O | 1698-1667 (C=N pyrimidine, shifted) | Shift confirms coordination of pyrimidine nitrogen to Pt(IV). | nih.gov |

| N-salicylidene aniline (L) | 1612 (C=N azomethine) | ν(C=N) of the free Schiff base ligand. | mdpi.com |

| [Co(L)(phen)(H₂O)₂]Cl₂ | ~1600 (C=N azomethine, shifted) | Lower frequency shift indicates chelation of azomethine nitrogen. | mdpi.com |

| M(II)-Radical Complex ** | ~1640 (C=O), 1352-1355 (N-O) | Characteristic stretches of coordinated hexafluoroacetylacetonate (hfac) and uncoordinated N-O group. | scirp.org |

| L⁴ = 6-chloro-N²-(4-chlorophenyl)-N⁴-(pyrimidin-2-yl)-1,3,5-triazine-2,4-diamine | |||

| **Complex with quinoxalinyl-substituted imino nitroxide and hfac |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within the molecule. The spectra of ligands like this compound typically show absorption bands in the UV region corresponding to π-π* and n-π* transitions within the aromatic pyrimidine and aniline rings. mdpi.comroyalsocietypublishing.org Upon complexation, these bands may shift (either bathochromically or hypsochromically), and new bands may appear in the visible region. mdpi.com These new bands are often attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, confirming the electronic interaction between the ligand and the metal center. mdpi.com For transition metal complexes, additional, weaker absorptions corresponding to d-d transitions can provide information about the coordination geometry of the metal ion.

Interactive Table: UV-Vis Spectral Data for Related Ligand Complexes

| Compound/Complex | λₘₐₓ (nm) | Assignment | Reference |

| N-salicylidene aniline (L) | 270, 302, 318, 340 | Intra-ligand π–π* and n–π* transitions | mdpi.com |

| [Co(L)(phen)(H₂O)₂]Cl₂ | 460-480 | Ligand-Metal Charge Transfer (LMCT) | mdpi.com |

| 4′-(4-Trifluoromethylphenyl)-2,2′:6′,2″-terpyridine | 234 | Intra-ligand π–π* transitions | royalsocietypublishing.org |

| 4′-(4-Nitrophenyl)-2,2′:6′,2″-terpyridine | 247 | Intra-ligand π–π* transitions | royalsocietypublishing.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy is crucial for determining the structure of diamagnetic complexes in solution. In the ¹H NMR spectrum of a complex of a related triazine ligand containing a pyrimidin-2-yl group, the signals for the pyrimidine protons shift downfield upon coordination to Pt(IV) or Pd(II), which is indicative of chelation through the nitrogen atoms. nih.gov Similarly, the chemical shifts of the aniline protons in a this compound complex would be sensitive to the coordination environment. ¹³C NMR spectroscopy complements this information, with the carbon atoms adjacent to the coordinating nitrogen atoms typically showing the most significant shifts. nih.gov

Interactive Table: ¹H NMR Data for a Related Pt(IV) Complex

| Compound | Proton | Chemical Shift (δ, ppm) | Observation | Reference |

| [Pt₂(L⁴)₂(Cl)₆(H₂O)₂]·2Cl·4H₂O | Pyrimidine C₅H | 7.35 (t) | Signal for pyrimidine proton. | nih.gov |

| p-Chloroaniline C₃H | 7.39 (d) | Signal for aniline proton. | nih.gov | |

| p-Chloroaniline C₂H | 7.44 (d) | Signal for aniline proton. | nih.gov | |

| Pyrimidine C₄,₆H | 7.76 (d) | Signal for pyrimidine protons. | nih.gov | |

| NH | 9.50 (s), 11.19 (s) | Signals for amine protons. | nih.gov | |

| L⁴ = 6-chloro-N²-(4-chlorophenyl)-N⁴-(pyrimidin-2-yl)-1,3,5-triazine-2,4-diamine |

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of coordination complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonds and π-π stacking.

While a crystal structure for a complex of the parent this compound is not prominently reported, data from closely related structures provide valuable insights. For example, the crystal structure of dichloridobis{N,N-diethyl-4-[(pyridin-2-yl)diazenyl]aniline}zinc(II) reveals a distorted tetrahedral geometry around the Zn(II) ion, with coordination to two pyridine (B92270) nitrogen atoms and two chloride ions. researchgate.net In another example, a ruthenium(II) complex with two 4-bromo-N-((pyridin-2-yl)methylidene)aniline ligands, [RuCl₂(PM-BrA)₂], displays a distorted octahedral coordination environment. nih.gov The Ru-N bond lengths are 2.073(5) and 2.084(5) Å, and the N-Ru-N bite angle of the chelating ligand is 76.9(1)°. nih.gov

Interactive Table: Selected Crystallographic Data for Related Aniline-based Ligand Complexes

| Complex | Crystal System | Space Group | Key Bond Lengths (Å) / Angles (°) | Coordination Geometry | Reference |

| [ZnCl₂(deazpy)₂] | Monoclinic | P2₁/c | Zn-N = 2.0439(19), 2.0513(19); Zn-Cl = 2.2565(6), 2.2713(6) | Distorted Tetrahedral | researchgate.net |

| [RuCl₂(PM-BrA)₂]** | Monoclinic | P2₁/n | Ru-N = 2.073(5), 2.084(5); N-Ru-N = 76.9(1)° | Distorted Octahedral | nih.gov |

| 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline | Monoclinic | P2₁/c | N-H···N hydrogen bonds stabilize the structure. | Not applicable (ligand only) | researchgate.net |

| [L¹PdCl₂]*** | Not specified | Not specified | Pd-N(py) = 2.039(2), Pd-N(amine) = 2.091(2) | Distorted Square Planar | researchgate.net |

| deazpy = N,N-diethyl-4-[(pyridin-2-yl)diazenyl]aniline | |||||

| **PM-BrA = 4-bromo-N-((pyridin-2-yl)methylidene)aniline | |||||

| ***L¹ = 4-methoxy-N-(pyridin-2-ylmethyl)aniline |

Advanced Material Science Applications

Organic Electronics and Optoelectronics

The field of organic electronics leverages the tunable properties of carbon-based molecules and polymers to create novel electronic devices. The structure of 4-(pyrimidin-2-yl)aniline and its derivatives is exceptionally well-suited for these applications, offering a platform for creating materials with tailored electronic and photophysical characteristics.

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of pyrimidine (B1678525) and aniline (B41778) have been successfully incorporated into Organic Light-Emitting Diodes (OLEDs) as both emitters and host materials. The design of these molecules allows for the efficient conversion of electrical energy into light.

Researchers have developed highly efficient phosphorescent tetradentate platinum(II) complexes for use in OLEDs. acs.org One such complex, incorporating a ligand derived from N,N-di(6-phenylpyridin-2-yl)aniline, was utilized as an emitter in a multilayered OLED device. acs.org This device demonstrated exceptional performance, achieving a maximum external quantum efficiency (EQE) of 14.7%. acs.org In other research, more complex molecules like 4-(2-(4,6-diphenylpyrimidin-2-yl)-9H-carbazol-9-yl)-N,N-diphenylaniline have been employed as host materials in red phosphorescent OLEDs, showcasing the versatility of the pyrimidine-aniline scaffold in device architecture. researchgate.net

Table 1: Performance of an OLED Device Using a Platinum Complex Emitter

| Parameter | Value |

|---|---|

| Emitter | Platinum(II) complex of N,N-di(6-phenylpyridin-2-yl)aniline ligand |

| Host | 4,4′,4′′-tris(N-carbazolyl)triphenylamine (TCTA) and 2,2′,2′′-(1,3,5-benzenetriyl)tris(1-phenyl-1-H-benzimidazole) (TPBI) |

| Emitter Doping | 4 wt % |

| Maximum EQE | 14.7% |

| Current Density at Max EQE | 0.01 mA/cm² |

Data sourced from Inorganic Chemistry, 2018. acs.org

Potential for Organic Solar Cells

The development of efficient organic solar cells (OSCs) relies on materials that can absorb sunlight effectively and facilitate the separation and transport of charge. Small-molecule non-fullerene acceptors (NFAs) and donor-acceptor (D-A) type molecules are at the forefront of this research. mdpi.comresearchgate.net The inherent D-A nature of this compound makes it a promising platform for designing novel photoactive materials.

The power conversion efficiency (PCE) of OSCs has seen significant improvement through the design of small molecules with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and broad absorption spectra. mdpi.comresearchgate.net For instance, a novel donor-acceptor-acceptor (D-A-A) molecule, DTDCTB, was used in a vacuum-deposited OSC to achieve a PCE of 5.81%, partly due to its spectral response extending into the near-IR region. researchgate.net Another study on flexible OSCs using TCNQ derivatives, which possess an intramolecular D-A framework, achieved a remarkable PCE of 11.75%. nih.gov These examples underscore the potential of designing materials based on the this compound core for high-performance OSCs, although direct application has yet to be extensively reported. The key is to engineer derivatives with optimized energy levels and absorption characteristics suitable for photovoltaic conversion. mdpi.comaps.org

Design of Compounds with Push-Pull Electronic Structures

A "push-pull" system is a conjugated organic molecule featuring an electron-donating (push) group and an electron-withdrawing (pull) group, separated by a π-conjugated bridge. frontiersin.org This configuration facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is fundamental to many applications in optoelectronics, including photovoltaics and non-linear optics. researchgate.netmdpi.com

The this compound molecule is a classic example of a push-pull structure, with the aniline serving as the donor and the π-deficient pyrimidine ring acting as the acceptor. frontiersin.org The properties of these systems can be finely tuned by modifying the donor, the acceptor, or the π-bridge. mdpi.com Research on related systems has shown that pyrimidine derivatives substituted with electron-donating fragments are highly fluorescent and sensitive to their environment. frontiersin.org For example, a study of two push-pull systems based on a 4-aminobiphenyl-2-pyrimidine core revealed that the torsion angle of the terminal amino group significantly governs the emissive properties, dictating whether fluorescence is maintained or quenched in polar solvents. frontiersin.org This ability to engineer the photophysical behavior through subtle structural changes is a key advantage of using pyrimidine-aniline systems as building blocks for functional materials. researchgate.netmetu.edu.tr

Exploration as Chromophores and Fluorophores

Chromophores are parts of a molecule responsible for its color, while fluorophores are chromophores that re-emit absorbed light as fluorescence. The push-pull architecture of this compound and its derivatives makes them excellent candidates for creating novel dyes and fluorescent probes. frontiersin.orgacademie-sciences.fr

The ICT character of these molecules often leads to interesting photophysical phenomena, such as solvatochromism, where the color of the absorption or emission changes with the polarity of the solvent. academie-sciences.frbachem.com Copolymers containing arylvinylpyrimidine chromophores have been shown to exhibit strong emission solvatochromism, acting as sensors for solvent polarity. academie-sciences.fr The fluorescence of these systems can also be sensitive to other external stimuli, such as pH, due to the basic nitrogen atoms in the pyrimidine ring. academie-sciences.fr Furthermore, highly luminescent metal complexes have been synthesized using ligands based on aniline and pyridine (B92270)/pyrimidine structures, with emissions spanning the visible spectrum from blue to red. acs.org The study of donor-acceptor biphenyl-pyrimidine systems has provided deep insights into how the molecular structure of the donor moiety and the solvent environment collectively determine the fluorescence properties. frontiersin.org

Table 2: Photophysical Properties of a Push-Pull Pyrimidine Derivative

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| 2-alkynyl-4-(7-azaindol-3-yl) pyrimidine | 293–296 | ~447 | 10,300–11,900 |

Data shows properties for a representative pyrimidine-based fluorophore. Sourced from Frontiers in Chemistry, 2022. nih.gov

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, while crystal engineering involves the design and synthesis of solid-state structures with desired properties. Both fields heavily rely on understanding and controlling non-covalent interactions, such as hydrogen bonding. The this compound molecule, with its hydrogen bond donors (the amino group) and acceptors (the pyrimidine nitrogens), is an ideal component for building complex, ordered structures.

Investigation of Crystal Formation and Conformational Phenomena

The study of how this compound and its derivatives arrange themselves in the solid state provides crucial information about their intermolecular interactions and conformational preferences. X-ray crystallography has been an invaluable tool in these investigations.

A detailed study of a 1:1 co-crystal formed between N-(pyrimidin-2-yl)aniline and 4-nitrobenzoic acid revealed that the two components associate through a combination of O—H⋯N and N—H⋯O hydrogen bonds. iucr.orgnih.gov These interactions create a robust eight-membered ring pattern known as a hetero-synthon, a common and predictable motif in crystal engineering. iucr.orgnih.govresearchgate.net The analysis also showed that the conformation of the N-(pyrimidin-2-yl)aniline molecule within the co-crystal is significantly flatter than in its own crystal structure, demonstrating how intermolecular forces can influence molecular shape. nih.gov In the crystal of a related compound, 4-Chloro-N-(pyrimidin-2-yl)aniline, molecules form hydrogen-bonded dimers where the amino N-H group of one molecule interacts with a nitrogen atom of the pyrimidine ring on an adjacent molecule. iucr.org These studies highlight the predictable hydrogen-bonding patterns that make pyrimidine-aniline derivatives reliable building blocks for designing crystalline materials. mdpi.comuni.wroc.pl

Table 3: Crystal Data for 4-Chloro-N-(pyrimidin-2-yl)aniline

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈ClN₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.7750 (1) |

| b (Å) | 10.0589 (3) |

| c (Å) | 12.0116 (3) |

| α (°) | 89.237 (1) |

| β (°) | 89.037 (1) |

| γ (°) | 89.399 (2) |

| Volume (ų) | 455.98 (2) |

| Temperature (K) | 100 (2) |

Data sourced from Acta Crystallographica Section E, 2008. iucr.org

Formation of Supramolecular Networks for Molecular Recognition

The class of compounds to which this compound belongs, the 2-anilinopyrimidines, has been effectively used in the generation of supramolecular networks designed for molecular recognition. rsc.org The formation of these complex, well-ordered architectures relies on precise recognition between the molecular building blocks. kuleuven.be This recognition is governed by noncovalent intermolecular forces, including hydrogen bonding and van der Waals interactions. kuleuven.be

The structure of this compound features hydrogen bond donors (the amine group) and acceptors (the nitrogen atoms of the pyrimidine ring), facilitating the self-assembly of molecules into larger, organized structures. These interactions are directional and specific, allowing the compound to selectively bind with other molecules or to self-assemble into predictable patterns, a critical function for creating materials with molecular recognition capabilities. kuleuven.be

Solid-State Applications Influenced by Structural Arrangements

This molecular packing influences the electronic and optical properties of the material in the solid state. The way individual molecules of this compound arrange themselves in a crystal lattice can affect properties like conductivity and luminescence, opening up possibilities for its use in solid-state devices. The characterization of these crystal structures provides essential data for understanding and predicting material behavior.

As an illustrative example, the crystallographic data for a related twisted molecular structure, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, is presented below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₉N₃O₂ |

| Molecular Weight (Mr) | 227.22 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.8573 (8) |

| b (Å) | 20.334 (4) |

| c (Å) | 13.629 (3) |

| β (°) | 90.57 (3) |

| Volume (ų) | 1068.9 (4) |

| Z | 4 |

Electrochromic Materials Development

Electrochromic materials can reversibly change their color in response to an electrical voltage, a phenomenon driven by electrochemical redox reactions. rsc.orgamericanscientist.org The aniline moiety in this compound makes it a candidate for creating electrochromic polymers, analogous to the well-studied polyaniline (PANI). frontiersin.org

Design and Synthesis of Electrochromic Systems

The design of novel organic electrochromic materials often involves creating polymers with a donor-acceptor (D-A) architecture to tune the electronic and optical properties. sioc-journal.cnsemanticscholar.org In this compound, the aniline unit can act as an electron donor, while the pyrimidine ring functions as an electron acceptor. This inherent D-A structure makes it a promising monomer for synthesizing electrochromic polymers.

A primary method for creating such materials is through the oxidative electropolymerization of aniline-based monomers. scispace.com This technique has been successfully applied to various substituted anilines to produce electroactive polymer films. scielo.bryuntech.edu.tw For example, poly(2,5-dimethoxyaniline) has been synthesized via electrochemical polymerization to create a film on an ITO glass electrode. scielo.br A similar approach could be used for this compound, where applying a potential would cause the monomers to polymerize into a film, creating a new electrochromic material.

Study of Redox Processes and Associated Color Changes

The electrochromic effect in polyaniline and its derivatives stems from the ability of the polymer to exist in multiple stable oxidation states, each with a distinct color. scielo.br The main redox transitions are between the fully reduced leucoemeraldine form (typically colorless or pale yellow), the partially oxidized emeraldine (B8112657) form (green or blue), and the fully oxidized pernigraniline form (blue or violet). frontiersin.orgscielo.br

When a voltage is applied to a polymer film derived from a monomer like this compound, it induces a redox reaction, causing the material to change color. frontiersin.org The performance of these materials is characterized by their switching speed, color contrast, and stability. Studies on substituted polyanilines have shown that these properties can be controlled by the applied potential and the choice of electrolyte. scielo.brscielo.br For instance, the response time for the color change in poly(2,5-dimethoxyaniline) films is significantly faster at higher applied potentials. scielo.br

The following interactive table, based on data from studies of poly(2,5-dimethoxyaniline), illustrates how applied potential and electrolyte type can influence the switching time for color changes during oxidation (Yellow to Blue) and reduction (Blue to Yellow). scielo.br

| Applied Potential (V) | Process | Electrolyte | Response Time (sec) |

|---|---|---|---|

| 0.8 | Oxidation | HCl | 34 |

| 0.8 | Oxidation | H₂SO₄ | 40 |

| 1.0 | Oxidation | HCl | 22 |

| 1.0 | Oxidation | H₂SO₄ | 18 |

| 1.0 | Reduction | HCl | 10 |

| 1.0 | Reduction | H₂SO₄ | 6 |

| 1.2 | Oxidation | HCl | 14 |

| 1.2 | Oxidation | H₂SO₄ | 8 |

| 1.2 | Reduction | HCl | 6 |

| 1.2 | Reduction | H₂SO₄ | 6 |

| 1.4 | Oxidation | HCl | 6 |

| 1.4 | Oxidation | H₂SO₄ | 4 |

| 1.4 | Reduction | HCl | 4 |

| 1.4 | Reduction | H₂SO₄ | 4 |

| 1.6 | Oxidation | HCl | 2 |

| 1.6 | Oxidation | H₂SO₄ | 1 |

| 1.6 | Reduction | HCl | 2 |

| 1.6 | Reduction | H₂SO₄ | 1 |

Catalytic Applications

Metal Complex Catalysis

Metal complexes derived from 4-(pyrimidin-2-yl)aniline are at the forefront of research into new and efficient catalysts. The nitrogen atoms in both the pyrimidine (B1678525) ring and the amino group can act as coordination sites, allowing for the formation of stable and catalytically active metal centers.

While direct studies on the catalytic activity of metal complexes derived exclusively from this compound are still emerging, the broader class of pyrimidine- and aniline-based ligands has demonstrated significant catalytic prowess. Palladium complexes, in particular, have shown high activity in various cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. For instance, palladium complexes anchored on palygorskite, a natural clay mineral, have been effectively used in C-C and C-N coupling reactions of pyrimidin-2-yl sulfonates with arylboronic acids, terminal alkynes, and anilines, yielding products in moderate to good yields rsc.orgnih.gov. The catalytic cycle for these reactions is believed to involve a Pd(0)/Pd(II) mechanism, where the ligand plays a crucial role in stabilizing the palladium species and facilitating the oxidative addition and reductive elimination steps rsc.org.

The electronic properties of the aniline (B41778) substituent can significantly influence the catalytic activity of the metal center. Electron-donating or electron-withdrawing groups on the aniline ring can modulate the electron density at the metal, thereby tuning its reactivity and selectivity. This tunability is a key area of investigation for designing bespoke catalysts for specific organic transformations.